molecular formula C20H15NO4S B4039862 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 617694-14-1

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4039862
CAS No.: 617694-14-1
M. Wt: 365.4 g/mol
InChI Key: YCJVXBXUNFUQPF-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with heteroaromatic and aromatic groups. Its structure includes:

  • A 3-hydroxy moiety at position 3, enabling hydrogen bonding and metal chelation.
  • A phenyl group at position 5, enhancing steric bulk and hydrophobic interactions.
  • A thiophene-2-carbonyl group at position 4, which may influence electronic properties and binding affinity in biological systems.

Pharmacologically, such compounds are investigated for protease inhibition (), antiestrogenic activity (), and antifungal properties ().

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-18(15-9-5-11-26-15)16-17(13-6-2-1-3-7-13)21(20(24)19(16)23)12-14-8-4-10-25-14/h1-11,17,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJVXBXUNFUQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-14-1
Record name 1-(2-FURYLMETHYL)-3-HO-5-PH-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrrole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their biological/physical properties are summarized below:

Compound Name Substituents (Positions) Biological Activity (IC₅₀/EC₅₀) Key Findings Reference
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one Thiazole (1), Phenyl (5), Thiophene-carbonyl (4) IC₅₀ = 7.0 μM (Matriptase) Moderate inhibition of matriptase activation; thiazole enhances solubility.
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one Thiazole (1), Thiophene (5), Thiophene-carbonyl (4) IC₅₀ = 2.6 μM (Matriptase) Highest potency in matriptase inhibition; dual thiophene groups improve target binding.
1-Cyclohexyl-5-hydroxy-5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one Cyclohexyl (1), 3-Methoxyphenyl (5), 3-Nitrophenyl (3) EC₅₀ = 1.2 μM (Antiestrogenic) Strong antiestrogenic activity via ERα antagonism; nitro group critical for efficacy.
1-Benzyl-3-[(2-chloro-6-nitroquinolin-3-yl)methylene]-5-(naphthalene-2-yl)-1H-pyrrol-2(3H)-one Benzyl (1), Quinoline (3), Naphthyl (5) 71% Fungal Growth Inhibition Broad-spectrum antifungal activity; quinoline moiety enhances membrane penetration.
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Chlorophenyl (1), Thiophene (5) N/A Synthesized via base-catalyzed cyclization; structural simplicity aids scalability.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Thiophene vs. Thiazole : Thiophene-2-carbonyl groups (e.g., in ) exhibit stronger matriptase inhibition (IC₅₀ = 2.6–9.8 μM) compared to benzoyl derivatives (IC₅₀ = 21.8 μM). This suggests electron-rich heterocycles enhance target engagement.
  • Aromatic vs. Aliphatic Groups : Cyclohexyl or benzyl substituents at position 1 () improve metabolic stability but may reduce aqueous solubility compared to furan-2-ylmethyl (target compound).

Synthetic Accessibility: Compounds with fewer steric hindrances (e.g., ) are synthesized in higher yields (>70%) via cyclization, whereas complex substituents (e.g., quinoline in ) require multi-step protocols.

Biological Activity

1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates furan, thiophene, and pyrrole moieties, which contribute to its biochemical interactions and therapeutic potential.

The primary mechanism of action for this compound involves the inhibition of factor inhibiting hypoxia-inducible factor-1 (FIH-1). By binding to FIH-1, it prevents the hydroxylation of hypoxia-inducible factor-alpha (HIF-α), leading to its activation. This activation enhances the expression of genes that facilitate cellular adaptation to hypoxic conditions, which is crucial in various physiological and pathological processes, including cancer progression and tissue repair.

Cellular Effects

This compound has demonstrated significant effects on multiple cell types:

  • Cancer Cells : The compound shows promise in enhancing the survival and proliferation of cancer cells under hypoxic conditions, potentially aiding in tumor growth.
  • Normal Cells : It may also promote adaptive responses in normal cells during stress conditions, suggesting a dual role in both tumor biology and tissue protection.

Antimicrobial Properties

Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial activity. The compound's ability to interact with various biological targets suggests potential applications in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : Similar pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values indicating potent activity against breast cancer cells .
  • Enzyme Inhibition : Research has highlighted the compound's potential as an enzyme inhibitor, particularly against topoisomerases, which are critical for DNA replication in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
HIF ActivationEnhances expression of hypoxia-adaptive genes
Antitumor EffectsCytotoxicity against cancer cell lines
Antimicrobial ActionPotential efficacy against bacterial strains

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Clinical Trials : Further investigation into its safety and efficacy in clinical settings is warranted.
  • Synthesis of Analogues : Developing analogues with modified structures may enhance potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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